

# Investigating Off-Target Effects of Montelukast: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Montelukast(1-)

Cat. No.: B1264918

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## Introduction

Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is widely prescribed for the treatment of asthma and allergic rhinitis. While its on-target mechanism of action is well-characterized, a growing body of evidence indicates that Montelukast exerts various off-target effects that contribute to both its potential therapeutic benefits in other diseases and its reported adverse neuropsychiatric events. This technical guide provides a comprehensive overview of the known off-target interactions of Montelukast, presenting quantitative data, detailed experimental protocols for investigation, and visual representations of the involved signaling pathways and workflows.

## Quantitative Data on Off-Target Interactions

The following tables summarize the known off-target interactions of Montelukast, providing quantitative data on its binding affinities and functional inhibition.

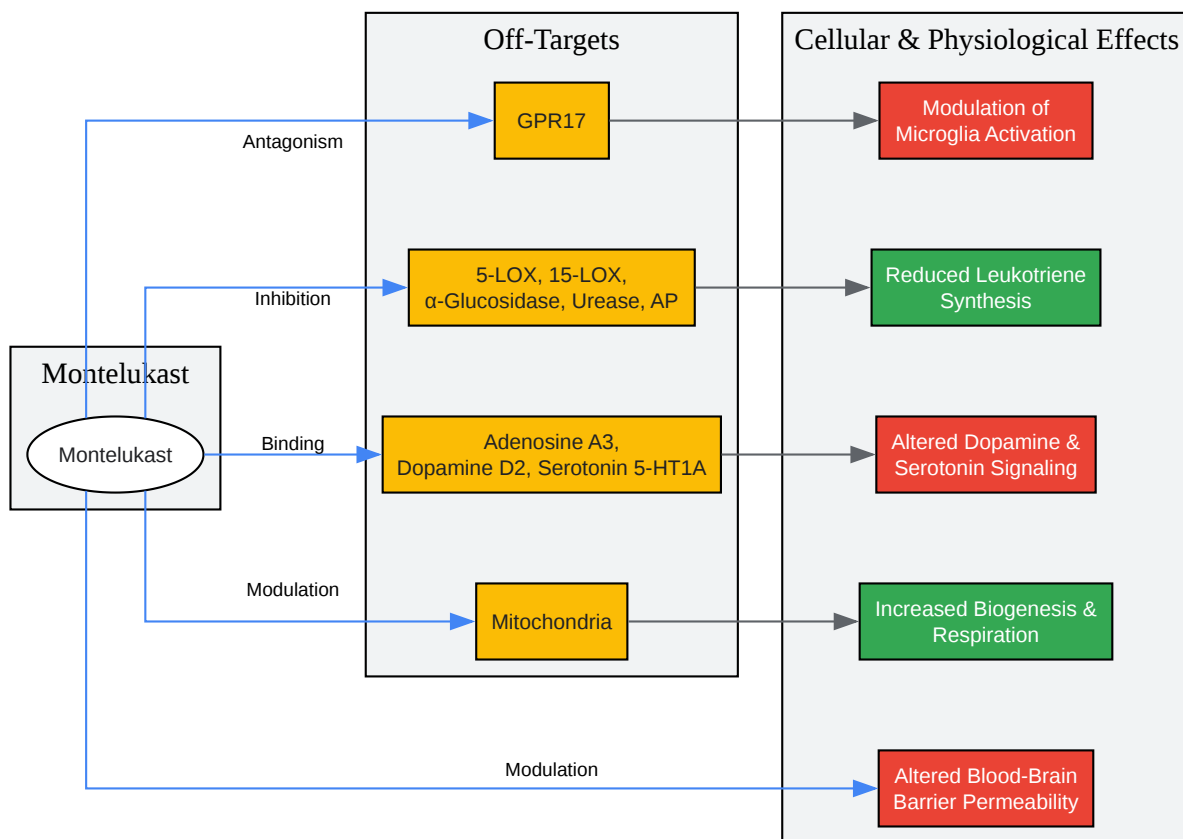
Target Enzyme	Species/System	IC50 (μM)	Inhibition Type	Reference(s)
5-Lipoxygenase (5-LOX)	Rat Mast Cell-like Model	~2.5	Non-competitive	[1][2]
5-Lipoxygenase (5-LOX)	Human Recombinant	~30-50	Non-competitive	[1][2]
5-Lipoxygenase (5-LOX)	In vitro assay	21.84	-	[3]
15-Lipoxygenase (15-LOX)	Soybean	2.41 ± 0.13	-	
α-Glucosidase	Yeast	44.31 ± 1.21	Competitive	[3]
Urease	Jack Bean	8.72 ± 0.23	Competitive	[3]
Alkaline Phosphatase	Human Placental	17.53 ± 0.19	-	[3]
Alkaline Phosphatase	Bovine Intestinal	15.18 ± 0.23	-	[3]

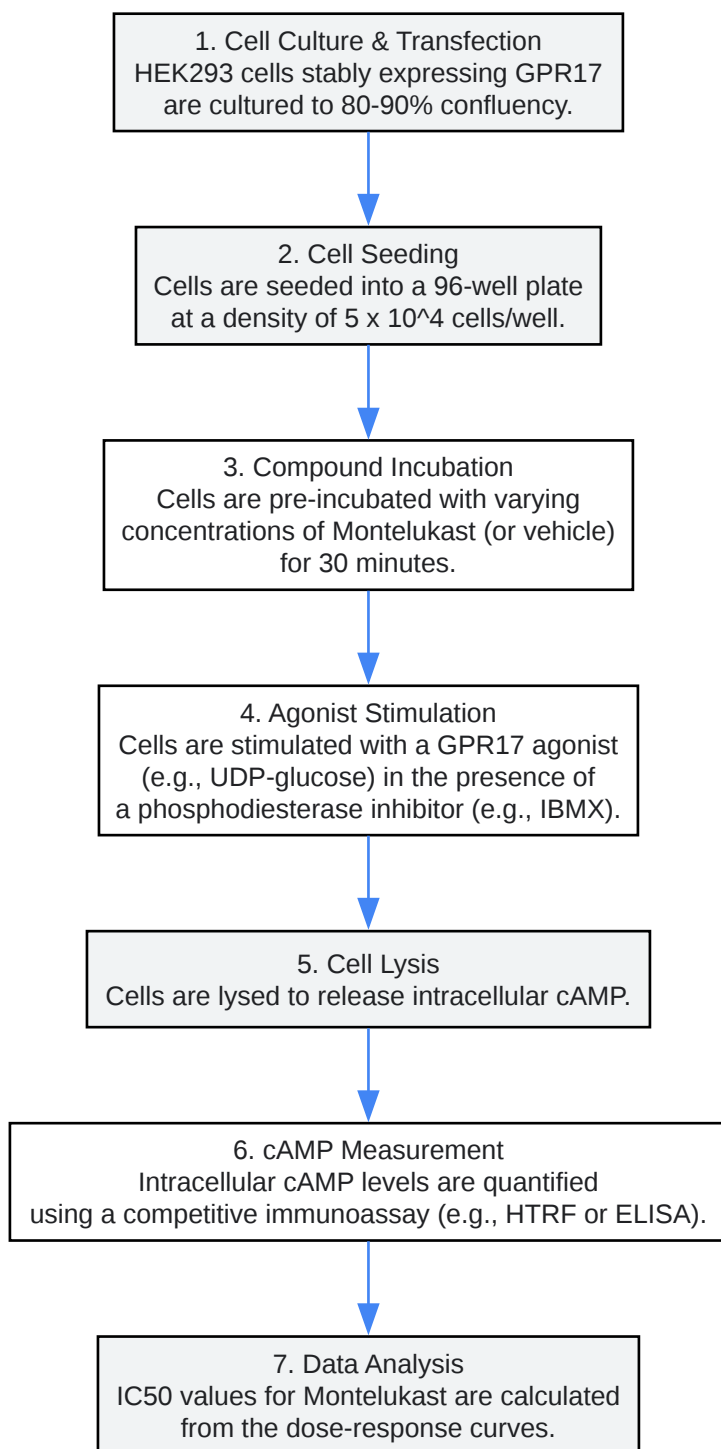
Target Receptor/Protein	Binding Affinity (Ki/IC50)	Method	Reference(s)
Adenosine A3 Receptor	43 nM (Potent Interaction)	Radioligand Binding Assay	[4]
MAP kinase p38 alpha	856 nM (Potent Interaction)	Biochemical Assay	[4]
GPR17	Partial Antagonist	Functional cAMP Assay	[2]

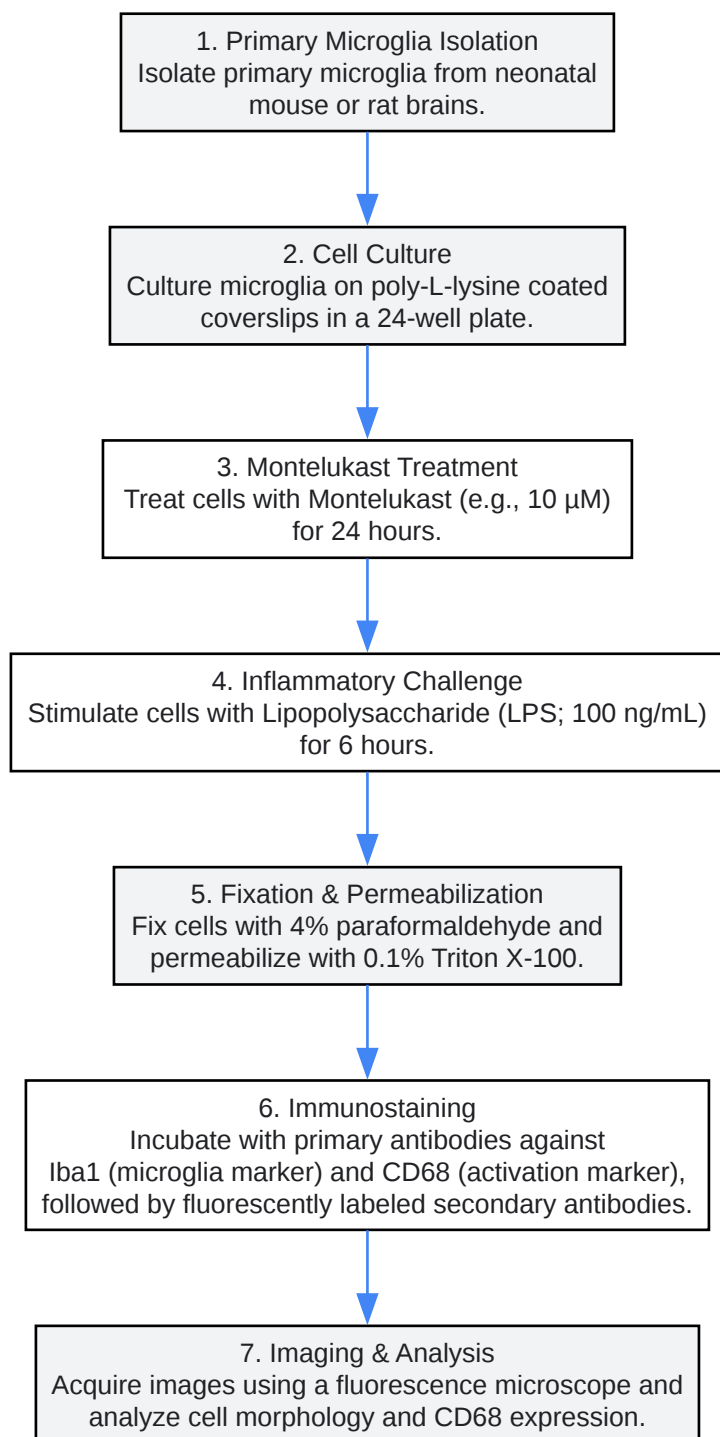
Target Receptor	Predicted Binding Affinity (kcal/mol)	Method	Reference(s)
Dopamine D2 (DRD2) Receptor	-12.38	Molecular Docking	<a href="#">[3]</a>
Serotonin 5-HT1A Receptor	-10.97 (for derivative)	Molecular Docking	<a href="#">[1]</a> <a href="#">[5]</a>

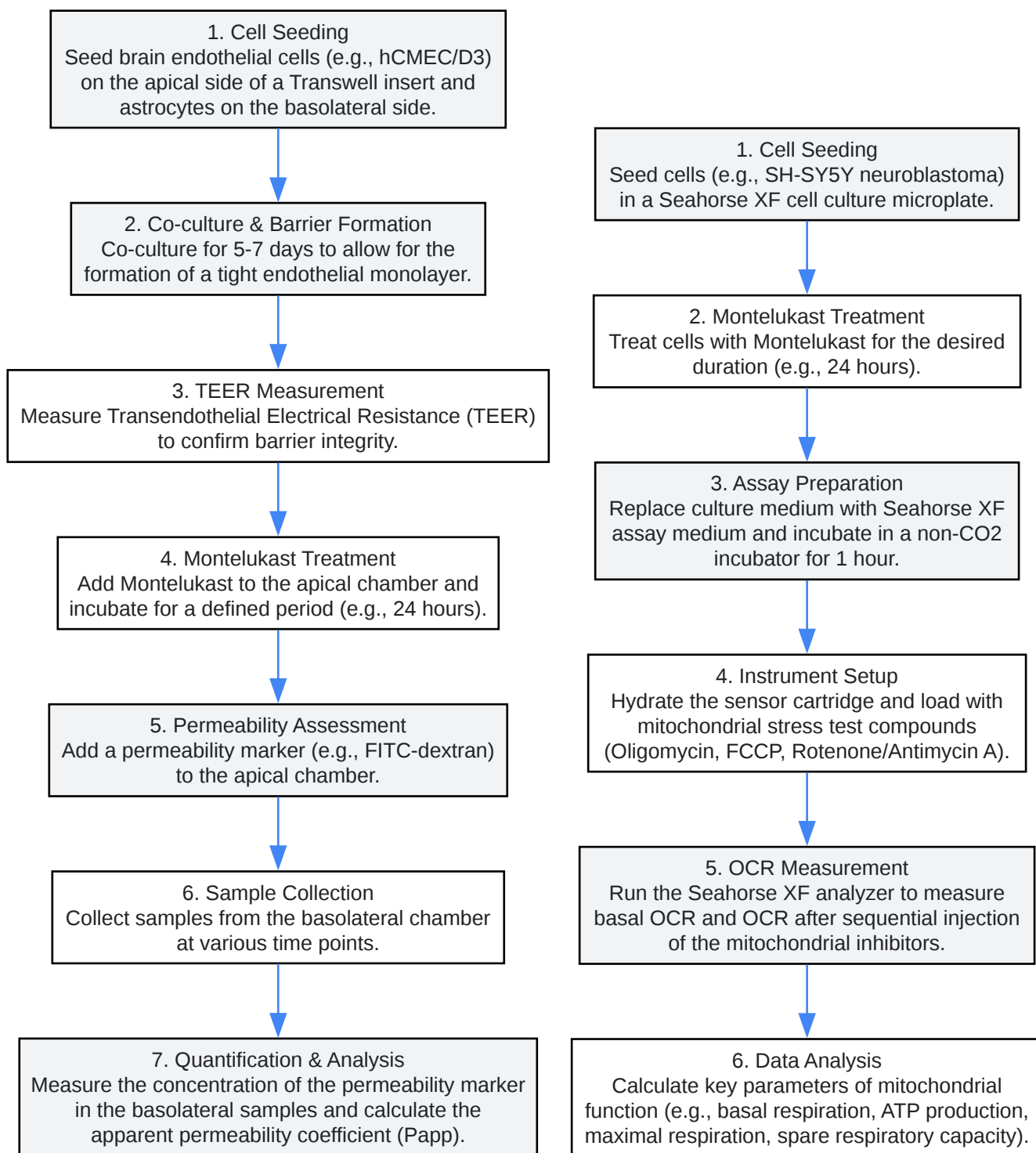
## Key Off-Target Signaling Pathways

Montelukast's off-target effects are mediated through its interaction with several key signaling pathways beyond the CysLT1R. These include the GPR17 pathway, inflammatory signaling cascades, and pathways involved in mitochondrial function and neurotransmitter modulation.









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